Tetramethylammonium tribromide

Description

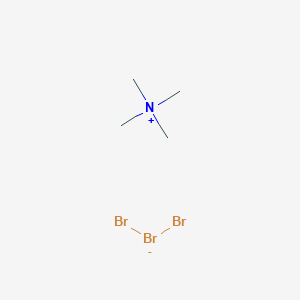

Structure

2D Structure

Properties

InChI |

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBJMYWDMJRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

313.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-56-6 | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetramethylammonium Tribromide and Analogues

Historical Synthetic Approaches: Limitations and Challenges

The initial preparations of tetramethylammonium (B1211777) tribromide were effective but fraught with challenges, primarily related to the hazardous nature of the reagents employed.

Synthesis from Tetramethylammonium Bromide and Elemental Bromine

The first documented synthesis of tetramethylammonium tribromide was reported by Chattway and Hofle. udel.edu Their method involved the direct reaction of tetramethylammonium bromide with elemental bromine, typically in a solvent such as acetic acid. udel.eduacs.org This approach, while straightforward, laid the foundation for the production of quaternary ammonium (B1175870) tribromides. The general reaction involves the addition of bromine to a solution of the corresponding quaternary ammonium bromide, leading to the precipitation of the tribromide salt.

Challenges Associated with Conventional Bromine Reagents

The historical reliance on elemental bromine presented significant drawbacks. Elemental bromine is a highly toxic, corrosive, and volatile substance, posing considerable handling and safety risks. acs.org Its use necessitates stringent safety measures, including fume hoods and personal protective equipment. Furthermore, the reactions often required harsh conditions and the use of environmentally detrimental halogenated solvents. acs.org These challenges spurred the scientific community to seek safer and more sustainable synthetic alternatives.

Environmentally Benign and Advanced Synthetic Protocols

In response to the limitations of historical methods, a new wave of synthetic strategies has been developed, emphasizing environmental compatibility and improved safety profiles.

Biomimetic Oxidation Strategies

A significant advancement in the synthesis of this compound has been the development of biomimetic oxidation methods. These approaches draw inspiration from natural enzymatic processes, specifically the action of haloperoxidase enzymes. acs.org A key innovation in this area is a process that facilitates the oxidation of a quaternary ammonium bromide using a peroxo-metal intermediate in an acidic medium, completely avoiding the use of molecular bromine and hydrobromic acid. acs.org

This advanced protocol involves the in-situ formation of a peroxo-metal intermediate which then acts as the oxidizing agent. udel.edu In this reaction, the primary bromide source is the quaternary ammonium bromide salt itself, with additional bromide ions supplied by a secondary source like potassium bromide (KBr) or ammonium bromide (NH4Br). udel.edu The peroxo-metal intermediate effectively oxidizes the bromide ions (Br⁻) to form the tribromide anion (Br₃⁻).

The efficacy of biomimetic oxidation hinges on the catalytic activity of certain transition metal ions, most notably Vanadium(V) and Molybdenum(VI), in activating hydrogen peroxide.

Vanadium(V): Vanadium(V) serves as a functional mimic of vanadium bromoperoxidase enzymes. udel.edu In an acidic aqueous solution, dioxovanadium(V) catalyzes the oxidation of bromide by hydrogen peroxide. udel.edu The process involves the coordination of hydrogen peroxide to the vanadium(V) center, forming monoperoxo or diperoxo species. udel.edu These peroxovanadium(V) species are the active oxidants that convert bromide to an oxidized bromine species. udel.edu The vanadium center acts as a Lewis acid, activating the hydrogen peroxide towards nucleophilic attack by the bromide ion, and notably, the vanadium remains in its +5 oxidation state throughout the catalytic cycle. umich.edu

Molybdenum(VI): Similar to vanadium, Molybdenum(VI) is an efficient catalyst for the oxidation of bromide by hydrogen peroxide. acs.org The mechanism involves the formation of oxodiperoxo complexes of molybdenum(VI). acs.org The rate of bromide oxidation by these oxodiperoxometalate(VI) species is first-order in both bromide and the Mo(VI) catalyst. acs.org These molybdenum-based catalysts have demonstrated high efficiency in various oxidation reactions, including the conversion of sulfides to sulfoxides, highlighting their versatility. nih.gov

Utilization of Hydrogen Peroxide as a Green Oxidant

A prominent green chemistry approach for the synthesis of quaternary ammonium tribromides (QATBs), including this compound, involves the use of hydrogen peroxide (H₂O₂) as the primary oxidant. This method is considered environmentally friendly because the main byproduct is water. The process typically involves the oxidation of a quaternary ammonium bromide in an acidic medium, facilitated by a transition metal catalyst.

The synthesis is generally carried out by reacting the corresponding quaternary ammonium bromide with hydrogen peroxide in the presence of a catalyst, such as molybdic acid monohydrate or vanadium pentoxide, and an acid like sulfuric acid. google.comgoogleapis.com The transition metal ion is believed to form a peroxometal intermediate, which enhances the reactivity of the hydrogen peroxide and facilitates the oxidation of the bromide ion. google.comgoogle.com

For instance, this compound can be synthesized by adding a solution of tetramethylammonium bromide and potassium bromide in sulfuric acid to a pre-prepared solution of molybdic acid monohydrate in hydrogen peroxide. googleapis.com This leads to the precipitation of the desired golden-colored product. googleapis.com The use of an additional source of bromide, such as potassium bromide, has been shown to increase the yield of the final product. The reaction is typically conducted at low temperatures, often in an ice-water bath, to control the exothermic reaction. google.comgoogleapis.com

The general scheme for this reaction can be represented as: QAB + H₂O₂ + H⁺ (in the presence of a metal catalyst) → QATB + H₂O Where QAB is a quaternary ammonium bromide and QATB is the corresponding tribromide.

Table 1: Synthesis of Quaternary Ammonium Tribromides using Hydrogen Peroxide This interactive table summarizes the reaction components and conditions for the synthesis of various quaternary ammonium tribromides using hydrogen peroxide as the oxidant.

| Quaternary Ammonium Cation | Catalyst | Acid | Additional Bromide Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetramethylammonium | Molybdic acid monohydrate | Sulfuric acid | Potassium bromide | - | google.comgoogleapis.com |

| Tetraethylammonium (B1195904) | Molybdic acid monohydrate | Sulfuric acid | Potassium bromide | - | google.com |

| Tetrabutylammonium (B224687) | Vanadium pentoxide | Sulfuric acid | Potassium bromide | ~97 | |

| Cetyltrimethylammonium | Vanadium pentoxide | Sulfuric acid | Potassium bromide | 93-96 |

Permanganate-Mediated Oxidation under Solvent-Free Conditions

An alternative and environmentally friendly method for synthesizing quaternary ammonium tribromides is through the permanganate-mediated oxidation of quaternary ammonium bromides under solvent-free conditions. tandfonline.comtandfonline.com This solid-state reaction offers several advantages, including high purity of the products, excellent yields, shorter reaction times, and mild reaction conditions. tandfonline.comtandfonline.com

The procedure typically involves the grinding of a mixture of potassium permanganate (B83412) (KMnO₄), the quaternary ammonium bromide, and potassium bromide in a mortar. tandfonline.com Dilute sulfuric acid is added, and the mixture is often supported on silica (B1680970) gel, which helps to absorb the acid and maintain a solid, grindable consistency. tandfonline.com The immediate formation of a yellow to orange-yellow color indicates the formation of the tribromide. tandfonline.com

This solvent-free approach is considered a green synthetic route as it eliminates the need for potentially hazardous organic solvents. tandfonline.comtandfonline.com The yields for this method are generally high, with the synthesis of this compound reported to be 82%. tandfonline.com

Table 2: Yields of Quaternary Ammonium Tribromides via Permanganate-Mediated Solvent-Free Synthesis This interactive table presents the reported yields for the synthesis of various quaternary ammonium tribromides using potassium permanganate under solvent-free conditions.

| Quaternary Ammonium Tribromide | Yield (%) | Reference |

|---|---|---|

| This compound | 82 | tandfonline.com |

| Tetraethylammonium tribromide | 78 | tandfonline.com |

| Tetrabutylammonium tribromide | 85 | tandfonline.com |

| Benzyltrimethylammonium (B79724) tribromide | - | tandfonline.com |

| Cetyltrimethylammonium tribromide | 83 | tandfonline.com |

Cerium(IV) Ammonium Nitrate (B79036) (CAN) Mediated Oxidation in Aqueous Media

Cerium(IV) ammonium nitrate (CAN) has also been utilized as a versatile reagent in the synthesis of quaternary ammonium tribromides. googleapis.comacs.org CAN is a powerful one-electron oxidant and can facilitate the oxidation of bromide ions to form the tribromide anion. nih.gov The reaction can be conducted in an aqueous medium, which is an environmentally benign solvent. scirp.org

One reported method involves the treatment of a tetraethylammonium monobromide with a brominating agent consisting of a solution of ceric dioxide hydrate (B1144303) or ceric ammonium nitrate in hydrobromic acid. googleapis.com Another approach describes the use of a catalytic amount of CAN supported on silica gel with sodium bromate (B103136) as the primary oxidant, which allows for the use of an organic solvent and simplifies the work-up process. organic-chemistry.org The use of CAN as a Lewis acid catalyst in carbon-nitrogen bond formation has also been noted, highlighting its versatility in organic synthesis. scirp.org

The chemistry of cerium(IV) oxidation is characterized by the involvement of radical and radical cation intermediates. nih.gov In the context of tribromide formation, CAN acts as an efficient electron transfer agent. nih.gov

Mechanistic Investigations of Tribromide Anion Formation Pathways

The formation of the tribromide anion (Br₃⁻) is central to the synthesis of this compound and its analogues. The generally accepted mechanism involves a two-step process. tandfonline.com

First, the bromide ion (Br⁻) is oxidized to molecular bromine (Br₂). This oxidation can be achieved by various oxidizing agents, as discussed in the preceding sections, such as hydrogen peroxide (often activated by a metal catalyst), permanganate, or cerium(IV) ammonium nitrate. google.comgoogleapis.comtandfonline.comnih.gov

The second step involves the reaction of the newly formed bromine molecule with another bromide ion present in the reaction mixture to form the stable tribromide anion. tandfonline.comacs.org

Br⁻ + Oxidant → ½ Br₂ Br₂ + Br⁻ ⇌ Br₃⁻

The equilibrium between bromine, bromide, and tribromide is a key aspect of the system. In the presence of an excess of bromide ions, the equilibrium is shifted towards the formation of the tribromide anion, which can be precipitated from the solution by a large cation, such as the tetramethylammonium cation. google.com Kinetic studies have confirmed that the tribromide ion is the reactive oxidizing species in subsequent reactions, such as the oxidation of amino acids. The formation of the Br₃⁻ ion can be detected and its characteristics studied using techniques like pulse radiolysis. researchgate.net The stability of the tribromide anion can also be influenced by supramolecular interactions. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Tetramethylammonium Tribromide

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within tetramethylammonium (B1211777) tribromide. These methods provide detailed insights into the vibrational modes of the quaternary ammonium (B1175870) cation and the distinct characteristics of the tribromide anion.

Infrared (IR) spectroscopy of quaternary ammonium tribromides reveals characteristic absorption bands corresponding to the vibrational modes of both the cation and the anion. The spectrum is largely dominated by the vibrations of the tetramethylammonium ([N(CH₃)₄]⁺) cation, as the tribromide (Br₃⁻) anion has fewer IR-active modes.

The tetramethylammonium cation, possessing tetrahedral (Td) symmetry, has specific IR-active vibrational modes. cwejournal.org The formation of hydrogen bonds between the tetramethylammonium cation and the anion can, however, distort this symmetry. cwejournal.org Analysis of the solid-state IR spectrum can provide information on the lattice, the proximity of cations to each other, and any distortion of the cation from its ideal tetrahedral geometry. cwejournal.org The characteristic IR absorption bands for the [N(CH₃)₄]⁺ cation are well-documented and primarily involve C-H and C-N stretching and bending modes. mdpi.comnih.govspectrabase.com

The tribromide anion is a linear molecule and, in a symmetric environment, is expected to have an antisymmetric stretching mode (ν₃) that is IR-active, while the symmetric stretch (ν₁) is IR-inactive. Studies on other quaternary ammonium tribromides, such as tetrabutylammonium (B224687) tribromide, have identified characteristic IR bands for the Br₃⁻ anion at approximately 191 cm⁻¹ (ν₃) and a weaker band at 170 cm⁻¹ (ν₁), the latter likely activated by solid-state effects.

Table 1: Characteristic Infrared (IR) Frequencies for the Tetramethylammonium Cation

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

| ν(C-H) | 3000–2840 | Asymmetric and symmetric stretching of methyl groups |

| δ(C-H) | 1470–1430 | Asymmetric and symmetric deformation of methyl groups |

| δ(C-H) | 1395–1365 | Deformation of methyl groups |

| ν(C-N) | ~950 | C-N stretching |

This table is a compilation of general data for the tetramethylammonium cation. mdpi.comnih.gov

Raman spectroscopy is particularly effective for studying the tribromide anion. nih.gov The symmetric stretch (ν₁) of the Br₃⁻ anion is strongly Raman-active, providing a clear signature for its presence. This peak is typically observed in the range of 160-170 cm⁻¹. aip.orgresearchgate.netresearchgate.net For the aqueous tribromide ion, a progression of vibrations along its symmetric stretch has been observed, with a harmonic frequency (ωₑ) of 170 ± 1 cm⁻¹ and an anharmonicity (ωₑxₑ) of 1.2 ± 0.2 cm⁻¹. aip.org

Table 2: Raman Spectroscopic Data for the Tribromide Anion

| Parameter | Value (cm⁻¹) | Assignment | Source |

| Symmetric Stretch (ν₁) | ~160-170 | Fundamental symmetric stretch | researchgate.netresearchgate.net |

| Harmonic Frequency (ωₑ) | 170 ± 1 | Symmetric stretch (aqueous) | aip.org |

| Anharmonicity (ωₑxₑ) | 1.2 ± 0.2 | Anharmonicity constant (aqueous) | aip.org |

Electronic Absorption Spectroscopy: Characterization of the Tribromide Anion

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a rapid and definitive method for characterizing the tribromide anion. The Br₃⁻ anion exhibits a strong and characteristic absorption band in the ultraviolet region. researchgate.netosti.gov

The formation of tetramethylammonium tribromide from its corresponding bromide results in a color change to orange-yellow, indicating the creation of the tribromide species. researchgate.net This is confirmed by the appearance of an intense peak in the UV-Vis spectrum. The exact position of this absorption maximum can vary slightly depending on the solvent and the specific quaternary ammonium cation present.

Table 3: Electronic Absorption Maxima for the Tribromide Anion

| Compound/System | Solvent | Absorption Maximum (λ_max) | Source |

| Quaternary Ammonium Tribromides | - | 279 nm | researchgate.net |

| Tetrabutylammonium Tribromide | Acetonitrile | 270 nm | osti.gov |

| Tribromide Ion | Water | ~267 nm | researchgate.net |

X-ray Diffraction Studies for Crystalline Structure Determination

The structure of the tetramethylammonium cation is approximately tetrahedral. iucr.org The tribromide anion is generally linear or nearly linear. In related structures, such as a tetramethylammoniumbromide-bromine-sulfur dioxide adduct, the crystal structure consists of infinite chains of alternating bromine molecules and bromide ions, which are further connected into a three-dimensional network. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in the family of polyhalide salts. mdpi.comcore.ac.uk For instance, tetramethylammonium triiodide, a close analogue of the tribromide salt, exhibits multiple polymorphic phase transitions and has been characterized in at least two different crystal forms (space groups Pnnm and P2₁/c). mdpi.comcore.ac.uk This tendency suggests that this compound may also exhibit polymorphism, where different packing arrangements of the ions could arise under varying crystallization conditions.

The crystal packing is governed by a balance of electrostatic interactions between the [N(CH₃)₄]⁺ cations and Br₃⁻ anions, as well as weaker van der Waals forces and potential C-H···Br hydrogen bonds. nih.govnih.gov The specific arrangement and inter-ionic distances determine the density and stability of the crystal. In some complex bromoantimonate(III) salts containing tetramethylammonium cations, unexpected polymorphism has been observed, which can affect the material's optical properties. researchgate.net

The crystalline structure of tetramethylammonium salts has a direct correlation with their chemical reactivity. cwejournal.orgdatapdf.com X-ray diffraction data can reveal inequalities in bond lengths within the crystal lattice. cwejournal.org These structural distortions, often arising from specific intermolecular interactions like hydrogen bonding, can lead to enhanced reactivity compared to more symmetrical structures. cwejournal.orgnih.gov

For example, the formation of C-H···X (where X is a halide) hydrogen bonds between the methyl groups of the tetramethylammonium cation and the anion can influence the cation's symmetry and the accessibility of the anion. cwejournal.org This interaction can weaken certain bonds, making the compound more reactive in processes such as bromination. The precise arrangement of ions in the solid state, as determined by XRD, can therefore provide insights into the compound's behavior in chemical reactions, explaining factors like reaction times and yields. cwejournal.orgsemanticscholar.org

Microscopic and Elemental Composition Analysis (e.g., Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy)

The microscopic morphology and elemental composition of this compound are crucial for confirming its purity and understanding its crystalline nature. While specific Scanning Electron Microscopy (SEM) images for this compound are not widely available in the published literature, the technique is standard for characterizing its analogues, such as tetrabutylammonium tribromide (TBATB). arkat-usa.orgboffinaccess.com For TBATB, SEM micrographs have shown an even and proper alignment of its crystalline structure. arkat-usa.org It is expected that high-purity this compound would similarly exhibit a well-defined crystalline morphology under SEM analysis.

Energy Dispersive X-ray Spectroscopy (EDX), a technique often coupled with SEM, provides a qualitative and quantitative elemental analysis of a sample. orchemsoc.in This analysis confirms the presence of the constituent elements and their relative abundance. For this compound, an EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Bromine (Br).

Although direct published EDX data for this compound is scarce, the theoretical elemental composition can be calculated from its molecular formula, (CH₃)₄NBr₃. This provides a benchmark for expected experimental results. Microchemical analysis performed on related compounds like tetramethylammonium bromide has shown experimental results that closely match calculated values, validating the purity of the samples. umich.edu

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 15.31 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.85 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.46 |

| Bromine | Br | 79.904 | 3 | 239.712 | 76.38 |

| Total | | | | 313.859 | 100.00 |

Note: This table is generated based on the chemical formula and atomic weights of the constituent elements.

Thermal Stability and Degradation Kinetics Studies (e.g., Thermogravimetric Analysis/Differential Thermal Analysis)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability, decomposition pathways, and degradation kinetics of chemical compounds. For this compound, these analyses provide information on its melting point and the temperature ranges at which it begins to decompose.

Direct TGA/DTA data for this compound is not extensively reported. However, the thermal behavior of closely related tetramethylammonium (TMA) halides provides significant insight. For instance, tetramethylammonium chloride is known to be stable up to 230 °C, above which it decomposes. Studies on tetramethylammonium lead iodide have shown that the kinetic barrier to thermal decomposition is high, with the rate-determining step being the breaking of the C-N bond in the tetramethylammonium cation. nih.gov This suggests that the TMA cation itself is thermally robust.

The thermal decomposition of this compound is expected to release irritating gases and vapors. The compound is also noted to be hygroscopic, a property that can influence thermal analysis results and requires samples to be handled in a dry environment. umich.edu The decomposition of the tribromide anion (Br₃⁻) into bromide (Br⁻) and elemental bromine (Br₂) is a likely initial step in the degradation process, followed by the decomposition of the organic cation at higher temperatures.

Comparative thermal studies on various quaternary ammonium halides indicate that the nature of both the cation and the anion influences stability. For example, the estimated melting point of tetramethylammonium triiodide, a related polyhalide, is approximately 115 °C, with decomposition occurring during or immediately after melting. researchgate.net

Table 2: Thermal Properties of Selected Tetramethylammonium Halides

| Compound | Formula | Event | Temperature (°C) | Notes |

|---|---|---|---|---|

| Tetramethylammonium Chloride | (CH₃)₄NCl | Decomposition | > 230 | Decomposes into trimethylamine (B31210) and methyl chloride. |

| Tetramethylammonium Bromide | (CH₃)₄NBr | Thermal Anomaly | Not observed | No phase transitions or anomalies noted up to 77°C (350 K). umich.edu |

| Tetramethylammonium Triiodide | (CH₃)₄NI₃ | Melting Point (est.) | ~115 | Decomposition reported to occur at or near the melting point. researchgate.net |

Note: This table summarizes findings from related compounds to infer the potential thermal behavior of this compound.

Mechanistic Insights into Tetramethylammonium Tribromide Reactivity

Proposed Reaction Mechanisms for Specific Transformations

Electrophilic Substitution Mechanisms (e.g., Aromatic Bromination)

Tetramethylammonium (B1211777) tribromide is an effective reagent for the electrophilic bromination of aromatic compounds. researchgate.netacs.org The mechanism is believed to involve the tribromide anion itself as the active brominating species. researchgate.net In these reactions, the tribromide ion acts as a source of electrophilic bromine, which attacks the electron-rich aromatic ring.

For activated aromatic compounds such as phenols and anilines, the reaction proceeds under mild conditions, often leading to regioselective para-bromination. researchgate.net The reaction is thought to proceed via a standard electrophilic aromatic substitution pathway, where the tribromide anion delivers a bromonium ion (Br⁺) equivalent to the aromatic ring, forming a sigma complex (arenium ion). Subsequent loss of a proton restores aromaticity and yields the brominated product. The use of quaternary ammonium (B1175870) tribromides like tetramethylammonium tribromide can offer advantages over molecular bromine, such as improved handling and selectivity. researchgate.net

A proposed mechanism for the bromination of phenols and aromatic amines using tetrabutylammonium (B224687) tribromide, a related quaternary ammonium tribromide, suggests a direct electrophilic substitution by the tribromide anion. researchgate.net This highlights the role of the tribromide ion as the key electrophilic species.

Table 1: Regioselective Bromination of Aromatic Compounds with Quaternary Ammonium Tribromides This table is interactive. You can sort and filter the data.

| Substrate | Reagent | Product(s) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol (B47542) | TBATB | 4-Bromophenol | CH₂Cl₂ / r.t. | 95 | researchgate.net |

| Aniline (B41778) | TBATB | 4-Bromoaniline | CH₂Cl₂ / r.t. | 92 | researchgate.net |

| Acetanilide | TMATB | 4-Bromoacetanilide | Solvent-free / 80°C | 80 | researchgate.net |

| Imidazole (B134444) | TMATB | Brominated Imidazole | - | - | researchgate.net |

TBATB: Tetrabutylammonium tribromide, TMATB: this compound

Addition Mechanisms to Unsaturated Systems (e.g., Alkenes, Alkynes)

This compound readily participates in addition reactions with unsaturated compounds like alkenes and alkynes. google.comgoogle.com The reaction with alkenes typically proceeds via an electrophilic addition mechanism. The tribromide ion provides an electrophilic bromine species that attacks the electron-rich carbon-carbon double bond. libretexts.org

The initial step is the formation of a cyclic bromonium ion intermediate. libretexts.orgmakingmolecules.com This three-membered ring intermediate is then opened by the nucleophilic attack of a bromide ion (Br⁻), which can be present from the dissociation of the tribromide ion. This backside attack results in the anti-addition of two bromine atoms across the double bond, leading to the formation of a vicinal dibromide. makingmolecules.commasterorganicchemistry.com

In the case of alkynes, the reaction with tetrabutylammonium tribromide has been shown to yield the corresponding E-1,2-dibromoalkene stereospecifically. cdnsciencepub.com This stereochemical outcome is rationalized by a mechanism involving a cyclic brominated zwitterionic intermediate. cdnsciencepub.com The reaction of tetrabutylammonium tribromide with various alkynes in chloroform (B151607) at room temperature consistently produces the E-isomer in high yields. cdnsciencepub.com

Table 2: Stereoselective Bromination of Alkynes with Tetrabutylammonium Tribromide This table is interactive. You can sort and filter the data.

| Alkyne | Product | Stereochemistry | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | 1,2-Dibromo-1-phenylethene | E | 90 | cdnsciencepub.com |

| 1-Heptyne | 1,2-Dibromo-1-heptene | E | 85 | cdnsciencepub.com |

| 4-Octyne | 4,5-Dibromo-4-octene | E | 92 | cdnsciencepub.com |

Oxidative Reaction Mechanisms (e.g., Sulfide (B99878) Oxidation)

This compound and other quaternary ammonium tribromides are also effective oxidizing agents for various functional groups, including the selective oxidation of sulfides to sulfoxides. google.comgoogle.com The mechanism of sulfide oxidation is believed to involve the electrophilic attack of the tribromide ion on the nucleophilic sulfur atom of the sulfide. researchgate.net

Kinetic studies on the oxidation of sulfoxides to sulfones by tetrabutylammonium tribromide suggest that the tribromide ion is the active oxidizing species. researchgate.net The reaction proceeds through the formation of a complex between the sulfide and the tribromide ion in a pre-equilibrium step. This intermediate then undergoes a rate-determining step to yield the corresponding sulfoxide. researchgate.netresearchgate.net In some cases, the reaction can be catalyzed by transition metals like copper(II), which can accelerate the rate of sulfoxidation. nih.gov The use of tetrabutylammonium tribromide supported on MCM-48 has also been reported as a highly efficient heterogeneous catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. rsc.org

Table 3: Oxidation of Sulfides to Sulfoxides using Quaternary Ammonium Tribromides This table is interactive. You can sort and filter the data.

| Sulfide | Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl sulfide | TBATB | Dimethyl sulfoxide | 50% aq. Acetic Acid | - | researchgate.net |

| Diphenyl sulfide | TBATB | Diphenyl sulfoxide | 50% aq. Acetic Acid | - | researchgate.net |

| Various sulfides | TBATB/MCM-48/H₂O₂ | Corresponding sulfoxides | Ethanol, 20 min | 85-99 | rsc.org |

| Thioanisole | TMPATB | Methyl phenyl sulfoxide | CH₃CN/H₂O | 95 | researchgate.net |

TBATB: Tetrabutylammonium tribromide, TMPATB: Trimethylphenylammonium tribromide

Influence of Cationic Moiety on Reactivity and Selectivity

The nature of the quaternary ammonium cation in tribromide salts can influence the reactivity and selectivity of the reagent. While the tribromide anion is the primary reactive species, the cation can affect factors such as solubility, steric hindrance, and the effective concentration of the active brominating species.

Studies comparing different quaternary ammonium tribromides, such as this compound (TMATB), tetraethylammonium (B1195904) tribromide (TEATB), and tetrabutylammonium tribromide (TBATB), in bromination reactions have shown that while the final products are often the same, the reaction times and yields can vary. researchgate.net This suggests that the cation can modulate the reactivity of the tribromide anion.

In the context of pyrrole (B145914) bromination, a study using various ammonium tribromides, including those with different steric and electronic properties, indicated that the cation had little effect on the mechanism of the electrophilic bromination itself. acs.org However, the solubility of the reagent, which is influenced by the cation, can be a critical factor in achieving efficient reactions. acs.org For instance, the greater solubility of tetrabutylammonium tribromide compared to other counterparts can lead to improved reaction outcomes. acs.org

The size and lipophilicity of the cation also play a role in phase-transfer catalysis applications. rsc.org A cation like tetrabutylammonium is often considered ideal as it provides sufficient hydrophobicity to be soluble in organic solvents while allowing the anionic part to remain reactive. rsc.org In contrast, a smaller cation like tetramethylammonium can lead to salts with very low solubility in certain organic solvents, potentially affecting their utility in specific reaction systems. rsc.org

Applications of Tetramethylammonium Tribromide in Organic Synthesis and Catalysis

Bromination Reactions: Scope and Selectivity

Tetramethylammonium (B1211777) tribromide is a powerful brominating agent for a wide array of organic substrates. cambridgescholars.comsci-hub.se Its utility spans from the activation of aromatic systems to the stereoselective functionalization of unsaturated bonds and the targeted bromination of aliphatic compounds.

Regioselective Aromatic Bromination (e.g., Phenols, Anilines, Naphthols)

The regioselective bromination of activated aromatic compounds is a cornerstone of organic synthesis, and TMATB has proven to be a highly effective reagent for this purpose. The direct bromination of phenols and anilines often leads to polybromination and undesired side reactions. acgpubs.org However, the use of quaternary ammonium (B1175870) tribromides like TMATB allows for controlled, regioselective monobromination. acgpubs.orgresearchgate.net

For instance, the bromination of phenol (B47542) and aniline (B41778) derivatives can be finely tuned to achieve high yields of the desired para-substituted products. acgpubs.orgcdnsciencepub.com The effect of the cationic part of the tribromide reagent has been studied, showing that it influences the regioselectivity, favoring para-bromination with only trace amounts of ortho-substituted by-products. acgpubs.org In cases where the para-position is already occupied, bromination selectively occurs at the ortho-position. mdpi.com

Similarly, substituted naphthols undergo efficient bromination with tribromide reagents. The reaction of α-naphthol with these reagents results in the quantitative and selective formation of the 2-bromo product. acgpubs.org The regioselectivity in the bromination of substituted naphthols is dependent on the nature of the existing substituent. acgpubs.org

Below is a table summarizing the regioselective bromination of various aromatic compounds using quaternary ammonium tribromides.

Table 1: Regioselective Bromination of Aromatic Compounds

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | BTMATB (1:1) | p-Bromoaniline | 65 | researchgate.net |

| Aniline | BTMATB (3:1) | 2,4,6-Tribromoaniline | 82 | researchgate.net |

| Phenol | TBATB (1:3) | 2,4,6-Tribromophenol | - | |

| α-Naphthol | Tribromide | 2-Bromo-α-naphthol | Quantitative | acgpubs.org |

| o-Cresol | Tribromide | para-Bromo-o-cresol | - | acgpubs.org |

Bromination of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are another class of compounds that can be effectively brominated using tetramethylammonium tribromide and its analogs. For example, anthracene (B1667546) can be selectively brominated to yield either 9-bromoanthracene (B49045) or 9,10-dibromoanthracene (B139309) by controlling the molar ratio of the substrate to the brominating agent. tandfonline.com A 1:1 molar ratio of anthracene to benzyltrimethylammonium (B79724) tribromide (BTMATB) in acetic acid affords 9-bromoanthracene in high yield, while a 1:2 ratio produces 9,10-dibromoanthracene. researchgate.nettandfonline.com Similarly, phenanthrene (B1679779) can also be brominated using tetrabutylammonium (B224687) tribromide (TBATB) in acetic acid. ias.ac.in

Table 2: Bromination of Polycyclic Aromatic Hydrocarbons

| Substrate | Reagent (Molar Ratio) | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anthracene | BTMATB (1:1) | Acetic acid | 9-Bromoanthracene | 90 | researchgate.net |

| Anthracene | BTMATB (1:2) | Acetic acid | 9,10-Dibromoanthracene | 85 | researchgate.net |

| Anthracene | TBATB | Acetic acid | Bromoanthracene | - | ias.ac.in |

| Phenanthrene | TBATB | Acetic acid | Bromophenanthrene | - | ias.ac.in |

Stereoselective Bromination of Unsaturated Systems (Alkenes, Alkynes)

This compound and related quaternary ammonium tribromides are valuable reagents for the stereoselective bromination of alkenes and alkynes. rsc.org These reactions typically proceed under mild conditions and offer high stereoselectivity, leading to the formation of specific isomers. rsc.orgcdnsciencepub.com

The reaction of tetrabutylammonium tribromide (TBATB) with various alkynes in chloroform (B151607) at room temperature results in the exclusive formation of the E-1,2-dibromoalkene in high yields. cdnsciencepub.com This stereospecific E-addition is proposed to occur through a cyclic brominated zwitterionic intermediate. cdnsciencepub.com Similarly, the bromination of alkenes using a bromide/bromate (B103136) couple in an aqueous acidic medium also demonstrates high stereoselectivity. rsc.orgresearchgate.net The reaction of cinnamic acid with benzyltrimethylammonium tribromide (BTMATB) under mild conditions yields 2,3-dibromo-3-phenylpropanoic acid, showcasing the ability of these reagents to brominate double bonds. researchgate.nettandfonline.com

Table 3: Stereoselective Bromination of Unsaturated Systems

| Substrate | Reagent | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| Alkynes (various) | TBATB | E-1,2-Dibromoalkene | Exclusive E-isomer | cdnsciencepub.com |

| Alkenes | NaBr/NaBrO₃ | trans-Dibromoalkane | Highly stereoselective | rsc.orgresearchgate.net |

| Cinnamic acid | BTMATB | 2,3-Dibromo-3-phenylpropanoic acid | - | researchgate.nettandfonline.com |

Bromination of Activated Aliphatic Substrates (e.g., Ketones, Allylic Alcohols)

The application of this compound extends to the bromination of activated aliphatic compounds, including ketones and allylic alcohols. The α-bromination of ketones is a fundamental transformation in organic synthesis, providing valuable intermediates for further functionalization. jcsp.org.pk Ammonium hydrotribromide salts have been shown to be effective for the α-monobromination of aryl methyl ketones at room temperature without the need for a catalyst. jcsp.org.pk

Tetrabutylammonium tribromide (TBATB) has been successfully used for the bromination of acetophenone (B1666503) to produce bromomethyl phenyl ketone. ias.ac.in Furthermore, the treatment of allyl alcohol with TBATB in dichloromethane (B109758) affords 2,3-dibromopropanol in good yield. ias.ac.in

Table 4: Bromination of Activated Aliphatic Substrates

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | TBATB | Bromomethyl phenyl ketone | - | ias.ac.in |

| Allyl alcohol | TBATB | 2,3-Dibromopropanol | 72 | ias.ac.in |

| Aryl methyl ketones | Ammonium hydrotribromide | α-Bromo aryl methyl ketones | - | jcsp.org.pk |

Bromination of Sensitive Heteroaromatic Compounds (e.g., Imidazole)

Heteroaromatic compounds that are sensitive to standard bromination conditions can be effectively brominated using this compound and its analogs. tandfonline.comias.ac.in For instance, imidazole (B134444), which can be challenging to brominate using conventional methods, undergoes facile bromination with these reagents. acgpubs.org

The bromination of imidazole with benzyltrimethylammonium tribromide (BTMATB) in a water-DMF mixture yields 2,4,5-tribromoimidazole (B189480). researchgate.nettandfonline.com Similarly, tetrabutylammonium tribromide (TBATB) in a dichloromethane-methanol mixture also effectively brominates imidazole to produce 2,4,5-tribromoimidazole in high yield. ias.ac.in This highlights the utility of quaternary ammonium tribromides for the functionalization of sensitive heterocyclic systems.

Table 5: Bromination of Imidazole

| Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| BTMATB | Water-DMF | 2,4,5-Tribromoimidazole | - | researchgate.nettandfonline.com |

| TBATB | CH₂Cl₂:MeOH (1:1) | 2,4,5-Tribromoimidazole | 68 | ias.ac.in |

Diastereoselective Bromination in Complex Molecular Systems

Quaternary ammonium tribromides, including this compound, have found application in the diastereoselective bromination of complex molecules such as allyl glycosides. google.com The stereochemical outcome of these reactions is often influenced by the structure of the substrate and the reaction conditions.

While specific data on the diastereoselective bromination using TMATB in highly complex systems is limited in the provided search results, the use of related reagents like tetrabutylammonium tribromide (TBATB) for the bromination of a 3,3′-ditriflate substituted BINOL derivative to give the 6,6′-dibrominated product demonstrates the potential for regioselective, and likely diastereoselective, bromination in intricate molecular architectures. nih.gov The study of bromination of cyclic allenes with TBATB also points to solvent-dependent stereochemistry, indicating the nuanced control possible with these reagents in complex systems. researchgate.net

Further research in this area is likely to uncover more examples of the utility of this compound in achieving high levels of diastereoselectivity in the synthesis of complex natural products and other chiral molecules.

Oxidation Chemistry Mediated by the Tribromide Anion

The tribromide anion ([Br₃]⁻) is the key reactive species in this compound, enabling various oxidative transformations. This section details its application in the oxidation of different organic functional groups and its role in aerobic oxidation catalysis.

Oxidation of Organic Functional Groups (e.g., Alcohols, Aldehydes, Sulfides)

This compound has been effectively employed as an oxidizing agent for a variety of functional groups. For instance, it provides a method for the chemoselective oxidation of sulfides to their corresponding sulfoxides. researchgate.net This transformation is significant in organic synthesis, as sulfoxides are important intermediates.

Different tribromide salts, including by extension this compound, have been utilized for the oxidation of thiols to disulfides and alcohols to aldehydes and ketones. researchgate.net The controlled oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a crucial transformation in organic synthesis. Similarly, secondary alcohols are efficiently converted to ketones.

Aerobic Oxidation Catalysis under Visible Light Irradiation

Recent advancements in photochemistry have highlighted the potential of quaternary ammonium tribromides, such as the closely related tetrabutylammonium tribromide (TBATB), as efficient catalysts for aerobic oxidation reactions under visible light. bohrium.comresearchgate.net These reactions utilize molecular oxygen as a green and sustainable oxidant. The visible light irradiation is believed to activate the tribromide salt, initiating a radical-mediated oxidation cascade.

While much of the published research focuses on TBATB, the underlying principles of photo-tunable oxidation are applicable to this compound. bohrium.comresearchgate.net These processes have been shown to be effective for the oxidation of toluenes and other methyl arenes to the corresponding benzaldehydes, benzoic acids, and ketones with good to high yields under mild conditions. bohrium.com The selectivity of these reactions can often be influenced by the choice of solvent and the wavelength of the visible light used for irradiation. bohrium.com

Catalytic and Reagent Roles in Functional Group Transformations

Beyond its oxidative capabilities, this compound serves as a catalyst and reagent in a variety of functional group transformations. Its ability to generate hydrobromic acid (HBr) in situ in the presence of a protic solvent like methanol (B129727) is central to many of these applications. acs.org

Chemoselective Cleavage of Protecting Groups (e.g., tert-Butyldimethylsilyl ethers)

The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. This compound, in conjunction with methanol, provides a mild and chemoselective method for the cleavage of tert-Butyldimethylsilyl (TBDMS) ethers. acs.orgorganic-chemistry.orgacs.org This system allows for the selective deprotection of TBDMS ethers in the presence of other protecting groups like isopropylidene, benzyl (B1604629) (Bn), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), and tert-butyldiphenylsilyl (TBDPS) groups. organic-chemistry.orgacs.orgorganic-chemistry.org

The reaction proceeds via the in situ generation of HBr from the reaction of this compound with methanol, which then catalyzes the hydrolysis of the silyl (B83357) ether. acs.org This method is valued for its high yields, speed, and clean reaction profiles under mild conditions, avoiding the need for strongly acidic or basic reagents. organic-chemistry.orgacs.org

Table 1: Deprotection of TBDMS Ethers with this compound Analogue (TBATB) in Methanol

| Substrate (TBDMS Ether of) | Time (min) | Yield (%) |

| 1-Octanol | 10 | 95 |

| 2-Octanol | 30 | 92 |

| Benzyl alcohol | 5 | 98 |

| 4-Chlorobenzyl alcohol | 5 | 96 |

| Cholesterol | 60 | 85 |

Data adapted from studies on tetrabutylammonium tribromide, illustrating the general efficacy of the methodology. acs.org

Acetalization and Deprotection of Carbonyl Compounds

This compound also catalyzes the protection of carbonyl compounds as acetals. In the presence of a trialkyl orthoformate and an absolute alcohol, it facilitates the formation of acyclic and cyclic acetals from various aldehydes and ketones in excellent yields. nih.govorganic-chemistry.orgcolab.ws This method is chemoselective, allowing for the acetalization of aldehydes in the presence of ketones. nih.govorganic-chemistry.org

The mild reaction conditions ensure the stability of acid-sensitive protecting groups elsewhere in the molecule. nih.govorganic-chemistry.org The catalytic nature of the reagent and the facile isolation of products make this a practical alternative to traditional acid-catalyzed acetalization methods. nih.gov Conversely, by adjusting the reaction conditions, the same catalytic system can be employed for the deprotection of acetals, highlighting its versatility.

Synthesis of Heterocyclic Compounds (e.g., Bis-indolylmethanes, Benzothiazepines)

This compound has proven to be an effective catalyst in the synthesis of various heterocyclic compounds. For instance, it catalyzes the electrophilic substitution reaction of indoles with aldehydes to afford bis-indolylmethanes in good yields under mild conditions. tandfonline.compleiades.onlinetandfonline.com Bis-indolylmethanes are an important class of compounds due to their presence in bioactive natural products. tandfonline.comtandfonline.com

The reaction is typically carried out in methanol at room temperature and is applicable to a wide range of aromatic and aliphatic aldehydes. tandfonline.comtandfonline.com This method is lauded for being high-yielding, operationally simple, and cost-effective. tandfonline.comtandfonline.com

Furthermore, this compound has been used as a catalyst for the synthesis of 1,5-benzothiazepines. lookchem.comresearchgate.net This is achieved through the one-pot condensation reaction of 2-aminothiophenol (B119425) with 1,3-diaryl-2-propenones. lookchem.comresearchgate.net The use of water as a solvent in some instances makes this a simple and environmentally benign method for the preparation of these important heterocyclic scaffolds. lookchem.comresearchgate.netmdpi.com

Table 2: Synthesis of Bis-indolylmethanes Catalyzed by a this compound Analogue (TBATB)

| Aldehyde | Time (h) | Yield (%) |

| Benzaldehyde | 0.25 | 95 |

| 4-Chlorobenzaldehyde | 0.25 | 94 |

| 4-Nitrobenzaldehyde | 0.5 | 92 |

| 4-Methoxybenzaldehyde | 0.25 | 93 |

| Cinnamaldehyde | 1 | 88 |

| n-Heptanal | 4 | 78 |

Data adapted from studies on tetrabutylammonium tribromide, illustrating the general efficacy of the methodology for this transformation. tandfonline.comtandfonline.com

4 Miscellaneous Catalytic Applications

Beyond its more common applications, this compound (TMATB) has been investigated for a variety of other catalytic transformations in organic synthesis. These miscellaneous applications, while not as extensively documented as its role in bromination, highlight the versatility of this reagent. This section explores its potential use in O-isopropylidenation, α-thiocyanation, and thioacetalization.

While the broader class of organic ammonium tribromides is known to catalyze reactions such as the trimethylsilylation or tetrahydropyranylation of alcohols, α-thiocyanation, and thioacetalization of ketones, specific studies detailing the efficacy and scope of this compound in these particular transformations are limited in the existing scientific literature. researchgate.netresearchgate.net Much of the available research tends to focus on its analogue, tetrabutylammonium tribromide (TBATB).

O-isopropylidenation

O-isopropylidenation is a common method for protecting 1,2- and 1,3-diols, particularly in carbohydrate and nucleoside chemistry. The reaction involves the formation of a cyclic ketal, known as an isopropylidene derivative or acetonide, by reacting the diol with acetone (B3395972) or a related reagent in the presence of a catalyst.

While there is extensive literature on the use of various catalysts for this transformation, detailed research focusing specifically on this compound as the primary catalyst is not widely available. Reports on similar quaternary ammonium tribromides, such as tetrabutylammonium tribromide (TBATB), have shown their effectiveness in catalyzing the O-isopropylidenation of carbohydrates. However, direct and comprehensive data on reaction conditions, yields, and substrate scope for the use of this compound in this capacity remains to be fully explored and documented.

α-Thiocyanation

The introduction of a thiocyanate (B1210189) group at the α-position of a ketone is a valuable transformation in organic synthesis, as the resulting α-thiocyanoketones are versatile intermediates for the synthesis of various sulfur-containing heterocyclic compounds. This reaction is typically achieved using a thiocyanate source and an oxidizing agent or a reagent that can facilitate the electrophilic transfer of the thiocyanate group.

Organic ammonium tribromides have been mentioned as catalysts for the α-thiocyanation of ketones. researchgate.netresearchgate.net However, specific studies and detailed protocols employing this compound for this purpose are not extensively reported. The literature more frequently cites the use of other reagents like pyridinium (B92312) tribromide for the α-thiocyanation of ketones. nih.gov The catalytic potential of this compound in this specific transformation remains an area that requires further investigation to establish its synthetic utility and advantages over other existing methods.

Thioacetalization

Thioacetalization is a crucial method for the protection of carbonyl compounds (aldehydes and ketones). The resulting thioacetals are significantly more stable under acidic conditions compared to their oxygen-containing acetal (B89532) counterparts. This reaction involves treating the carbonyl compound with a thiol or a dithiol in the presence of a catalyst.

The catalytic application of organic ammonium tribromides in the thioacetalization of carbonyl compounds has been noted. researchgate.netresearchgate.net These catalysts are valued for promoting the reaction under mild conditions. However, the bulk of the research in this area has been conducted using tetrabutylammonium tribromide (TBATB), which has been shown to be an efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. organic-chemistry.org Comprehensive studies detailing the catalytic activity, substrate scope, and reaction yields specifically for this compound in thioacetalization reactions are not readily found in the current body of scientific literature. Therefore, while the potential for its use exists within the broader family of quaternary ammonium tribromides, its specific efficacy and advantages remain to be demonstrated through dedicated research.

Green Chemistry Principles in Tetramethylammonium Tribromide Research

Comparison of Environmental Footprint with Conventional Halogenation Methods

Conventional halogenation methods, particularly those using elemental bromine, present significant environmental and safety challenges. tandfonline.comscispace.com Elemental bromine is a highly toxic, corrosive, and volatile liquid, making its transport, handling, and storage hazardous. tandfonline.comacs.org Reactions with elemental bromine often require the use of hazardous solvents and can lead to the formation of undesirable byproducts and acidic waste streams like hydrobromic acid. tandfonline.comgoogle.com

In contrast, tetramethylammonium (B1211777) tribromide offers a much-improved environmental profile. scispace.com Key advantages include:

Solid and Stable: As a crystalline solid, it is significantly easier and safer to handle than liquid bromine, minimizing exposure risks. acs.orgprezi.com

Stoichiometric Control: Its solid nature allows for precise stoichiometric control, reducing the likelihood of over-bromination and the formation of unwanted byproducts. acs.org

Reduced Waste: Solvent-free reaction conditions eliminate solvent waste, and the potential for reagent recycling further minimizes the environmental burden. ijrap.netacgpubs.orgresearchgate.net

Avoidance of Harsh Reagents: Green synthesis methods for tetramethylammonium tribromide itself avoid the use of toxic reagents like elemental bromine and hydrobromic acid, opting for more benign oxidants like potassium permanganate (B83412) or hydrogen peroxide. tandfonline.comgoogleapis.com

Table 2: Environmental Footprint Comparison

| Feature | Conventional Halogenation (e.g., Elemental Bromine) | This compound |

|---|---|---|

| Physical State | Volatile, corrosive liquid tandfonline.com | Crystalline solid acs.org |

| Handling Hazards | High; toxic and corrosive tandfonline.comacs.org | Low; easier and safer to handle acs.orgprezi.com |

| Solvent Use | Often requires hazardous organic solvents tandfonline.com | Enables solvent-free reactions acgpubs.org |

| Byproduct Formation | Can lead to over-halogenation and acidic waste (HBr) google.comacs.org | Stoichiometric control minimizes byproducts acs.org |

| Reagent Synthesis | Industrial production of bromine has environmental impacts. | Greener synthesis routes are available tandfonline.comgoogleapis.com |

| Recyclability | Not directly recyclable. | The spent bromide salt can be recycled researchgate.net |

Comparative Studies with Other Brominating Agents and Quaternary Ammonium Tribromides

Efficacy and Selectivity Comparisons with Elemental Bromine and N-Bromosuccinimide

Elemental bromine (Br₂), while a powerful brominating agent, is a hazardous and corrosive liquid, making it difficult to handle and transport. researchgate.netcambridgescholars.com Its reactions can sometimes lack selectivity, and it often requires the use of toxic solvents and catalysts. cambridgescholars.comtandfonline.com N-Bromosuccinimide (NBS) is a solid reagent that offers a safer alternative to liquid bromine and is widely used for allylic and benzylic brominations, as well as for the bromination of various unsaturated and aromatic compounds under mild conditions. cambridgescholars.comresearchgate.net

Quaternary ammonium (B1175870) tribromides (QATBs), including tetramethylammonium (B1211777) tribromide, have emerged as highly efficient and selective brominating agents, often considered superior to both elemental bromine and NBS in certain applications. researchgate.net They are stable, crystalline solids that are easy to handle and allow for precise stoichiometric control of the reaction. researchgate.netjcsp.org.pk This often leads to cleaner reactions with higher yields and selectivity, particularly in the bromination of sensitive substrates like anilines and phenols. tandfonline.comresearchgate.net For instance, the bromination of aromatic compounds with QATBs can be highly regioselective, a level of control that can be challenging to achieve with elemental bromine. researchgate.netacgpubs.org

| Brominating Agent | Physical State | Handling | Selectivity | Common Applications |

|---|---|---|---|---|

| Elemental Bromine (Br₂) | Liquid | Hazardous, corrosive | Can be low, often requires catalysts | General bromination |

| N-Bromosuccinimide (NBS) | Solid | Safer than Br₂ | Good for allylic and benzylic positions | Allylic/benzylic bromination, aromatic bromination |

| Tetramethylammonium Tribromide | Solid | Stable, easy to handle | High, regioselective | Bromination of aromatics, ketones, and other sensitive substrates |

Comparative Reactivity and Thermal Stability of Different Quaternary Ammonium Tribromides

The reactivity and thermal stability of quaternary ammonium tribromides can be influenced by the nature of the cation. Studies comparing this compound (TMATB), tetraethylammonium (B1195904) tribromide (TEATB), tetrabutylammonium (B224687) tribromide (TBATB), and cetyltrimethylammonium tribromide (CTMATB) have shown that while they all effectively brominate various organic substrates, there are differences in reaction times and yields. acgpubs.org Generally, TBATB and CTMATB have been found to be more efficient in terms of yield in solvent-free reactions. acgpubs.org

Thermogravimetric analysis has been used to compare the thermal stability of these compounds. For instance, a study comparing TBATB and CTMATB showed that CTMATB has a higher initial decomposition temperature (176 °C) compared to TBATB (174 °C), indicating slightly greater thermal stability. e-journals.in The decomposition of both TBATB and CTMATB occurs in a single step, around 230 °C and 231 °C, respectively. e-journals.in This relative stability at elevated temperatures makes them suitable for solvent-free reactions under thermal conditions or microwave irradiation. acgpubs.orge-journals.in The choice of the specific QATB can, therefore, be tailored based on the desired reaction conditions and efficiency.

| Quaternary Ammonium Tribromide | Cation Structure | General Reactivity/Efficiency | Initial Decomposition Temperature (°C) |

|---|---|---|---|

| This compound (TMATB) | Smallest tetraalkylammonium cation | Effective, but sometimes less efficient in yield compared to larger cations. acgpubs.org | Data not available in provided sources |

| Tetraethylammonium tribromide (TEATB) | Slightly larger alkyl chains than TMATB | Effective, with varying reaction times and yields. acgpubs.org | Data not available in provided sources |

| Tetrabutylammonium tribromide (TBATB) | Longer alkyl chains | Generally more efficient in terms of yield. acgpubs.org | ~174 e-journals.in |

| Cetyltrimethylammonium tribromide (CTMATB) | One long alkyl chain | Generally more efficient in terms of yield and sometimes offers shorter reaction times. researchgate.netacgpubs.org | ~176 e-journals.in |

Differentiation of Brominating Species (Br₃⁻ vs. Br₂) in Stereochemical Outcomes

The active brominating species in reactions involving quaternary ammonium tribromides is the tribromide ion (Br₃⁻), which exists in equilibrium with molecular bromine (Br₂) and a bromide ion (Br⁻). The stereochemical outcome of bromination, particularly of alkenes, is highly dependent on the nature of the attacking species.

The addition of molecular bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. umkc.edumasterorganicchemistry.comladykeanecollege.edu.in This mechanism is well-established and explains the formation of trans-dibromides from the reaction of Br₂ with alkenes. masterorganicchemistry.com The formation of a stable, cyclic bromonium ion prevents rotation around the carbon-carbon bond and dictates the stereospecific outcome. ladykeanecollege.edu.in

Comparative Analysis of Reaction Conditions (Solvent, Temperature, Time)

The reaction conditions, including solvent, temperature, and reaction time, play a crucial role in the outcome of brominations using this compound and other QATBs.

Solvent: The choice of solvent can significantly impact the rate and selectivity of bromination. Polar solvents can facilitate the dissociation of the tribromide ion, potentially altering the concentration of the active brominating species. google.com For the α-monobromination of aryl methyl ketones using ammonium hydrotribromide salts, tetrahydrofuran (B95107) (THF) was found to be the most effective reaction medium compared to methanol (B129727), ethanol, acetic acid, acetonitrile, and DMF. jcsp.org.pk However, a significant advantage of QATBs is their utility in solvent-free conditions, which offers a greener and more environmentally friendly protocol. acgpubs.orggoogle.comresearchgate.net Solvent-free reactions often proceed efficiently at elevated temperatures or under microwave irradiation, leading to high yields in short reaction times. acgpubs.orgresearchgate.net

Temperature: The reaction temperature is a critical parameter. While many brominations with QATBs can be carried out at room temperature, elevated temperatures are often employed in solvent-free protocols to increase the reaction rate. tandfonline.comsemanticscholar.org For instance, the bromination of various organic substrates using TMATB and other QATBs under thermal conditions was effectively carried out at 60±5°C. acgpubs.orggoogle.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of tetramethylammonium (B1211777) tribromide often involves hazardous reagents like elemental bromine and harsh solvents such as acetic acid. google.comscispace.comgoogle.comgoogleapis.com Future research is increasingly focused on developing greener, more sustainable synthetic protocols that are both economically viable and environmentally benign.

A significant advancement in this area is the use of potassium permanganate (B83412) (KMnO₄) in a solvent-free process to oxidize quaternary ammonium (B1175870) bromides. tandfonline.comresearchgate.net This method is noted for its high purity, excellent yields (around 82% for tetramethylammonium tribromide), shorter reaction times, and mild conditions. tandfonline.com Another promising and environmentally clean approach is biomimetic oxidation. google.comgoogle.com This technique mimics the function of the vanadium bromoperoxidase (VBrPO) enzyme found in marine organisms. google.comgoogle.com It involves the oxidation of the bromide ion using an environmentally safe oxidant like hydrogen peroxide, activated by a transition metal catalyst such as a molybdenum or vanadium species. google.comscispace.comgoogleapis.com This process entirely avoids the direct use of molecular bromine and hydrobromic acid. google.comgoogle.com

| Method | Oxidant/Catalyst | Solvent | Key Advantages | Yield (TMATB) | Reference |

| Traditional | Bromine (Br₂) | Acetic Acid | - | - | scispace.comgoogleapis.com |

| Green Grinding | Potassium Permanganate (KMnO₄) | Solvent-Free | Environmentally friendly, high purity, short reaction time | ~82% | tandfonline.comresearchgate.net |

| Biomimetic Oxidation | Hydrogen Peroxide (H₂O₂), Molybdic acid | Water (Acidic) | Avoids toxic Br₂ and HBr, uses benign oxidant | ~92% | google.comgoogle.com |

These sustainable methods represent a crucial direction for the future production of this compound, aligning with the principles of green chemistry. googleapis.comtandfonline.com

Development of this compound in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, precise control of reaction parameters, and improved scalability. nih.govbeilstein-journals.org While specific research on this compound in flow systems is still emerging, the application of its analogue, tetrabutylammonium (B224687) tribromide, in microreactors highlights the potential. jcu.edu.au

The development of synthetic and application protocols for this compound within microreactor systems is a promising research avenue. beilstein-journals.org Such systems would allow for the safe handling of reactions and the precise control of residence time, which is critical when dealing with unstable intermediates. beilstein-journals.orgmit.edu The ability to rapidly screen reaction conditions and scale up production without significant loss of efficiency makes flow chemistry an attractive platform for leveraging the reactivity of TMATB in a controlled and sustainable manner. nih.govmit.edu

Advanced Mechanistic Probing using In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its application and designing new transformations. Advanced mechanistic probing using in situ spectroscopic techniques is a key future research direction.

Spectrophotometric studies, such as UV-Vis spectroscopy, have been employed to investigate this compound and its analogues, confirming that the tribromide anion (Br₃⁻) is the reactive species in bromination reactions. researchgate.netacs.org Future studies could expand on this by using a suite of in situ tools like FTIR, Raman, and NMR spectroscopy to monitor reactions in real-time. This would provide valuable data on reaction kinetics, the formation and decay of transient intermediates, and the influence of reaction conditions on the mechanistic pathway. For instance, in related systems using tetrabutylammonium tribromide, mechanistic studies have helped identify intermediates such as benzyl (B1604629) peroxy radicals during oxidation reactions. bohrium.com Applying these advanced analytical methods will enable a more rational design of catalysts and reaction protocols.

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The integration of this compound into MCRs is a compelling area for future exploration.

While direct examples involving TMATB are nascent, its close analogue, tetrabutylammonium tribromide (TBATB), has demonstrated significant utility in this field. For example, TBATB has been used as a catalyst in a metal-free, three-component oxychalcogenation of alkenes, producing β-hydroxyl or β-alkoxy organochalcogenides in very good yields. organic-chemistry.org It has also been employed in the one-pot synthesis of highly functionalized piperidines. acs.org These examples strongly suggest that TMATB could serve as an effective catalyst or reagent in novel MCRs, providing a pathway to diverse and complex molecular scaffolds under mild conditions.

| Reaction Type | Catalyst/Reagent | Components | Product | Yield | Reference |

| Oxychalcogenation | TBATB (Catalyst) | Alkene, Diselenide, H₂O | β-hydroxyl organochalcogenide | Up to 98% | organic-chemistry.org |

| Acetalization | TBATB (Catalyst) | Carbonyl, Trialkyl orthoformate, Alcohol | Acetal (B89532) | Excellent | acs.orgorganic-chemistry.orgnih.gov |

| Piperidine Synthesis | TBATB | Multicomponent | Functionalized Piperidine | - | acs.org |

Potential in Materials Science and Polymer Chemistry

The unique properties of this compound position it as a compound of interest for materials science and polymer chemistry. ontosight.ai Research indicates its potential in the synthesis of both nanomaterials and polymers. ontosight.ai

The application of the related compound, tetrabutylammonium tribromide, offers a clear blueprint for future research. TBATB is used in the synthesis of brominated polymers, which are valuable as flame retardants. chemimpex.com Furthermore, in a significant recent development, TBATB was successfully used as an auxiliary additive to synthesize silver nanowires (AgNWs) with an ultrahigh aspect ratio of up to ~4000. nih.gov These AgNWs were then used to create a flexible, transparent conductive film with low sheet resistance and high transmittance, demonstrating great potential for applications in flexible electronics and display screens. nih.gov Exploring similar roles for TMATB in controlling nanoparticle morphology or in the synthesis of functional polymers is a highly promising research frontier.

| Application | Material | Key Finding | Potential Use | Reference |

| Nanomaterials | Silver Nanowires (AgNWs) | TBATB aids synthesis of ultrahigh aspect ratio AgNWs. | Flexible Transparent Conductive Films | nih.gov |

| Polymers | Brominated Polymers | TBATB is used in the synthesis. | Flame Retardants | chemimpex.com |

Biomimetic Inspirations for Next-Generation Halogenation Catalysis

Nature provides sophisticated blueprints for chemical transformations, and biomimetic catalysis continues to inspire the development of novel synthetic methods. The enzymatic halogenation performed by bromoperoxidase enzymes in marine life serves as a direct inspiration for the next generation of halogenation catalysis using reagents like this compound. google.comgoogle.com

As previously mentioned, a biomimetic process for synthesizing quaternary ammonium tribromides has already been developed. google.comgoogleapis.com This process uses a transition metal ion to mediate the activation of hydrogen peroxide, which then oxidizes bromide ions. google.comgoogleapis.com This mimics the active site of the vanadium bromoperoxidase enzyme. google.com Future research can build on this foundation by:

Developing more efficient and robust metal catalysts that more closely mimic the enzyme's active site.

Expanding the scope of these biomimetic systems to perform selective bromination of complex organic substrates.

Immobilizing these catalytic systems on solid supports to create recyclable, heterogeneous catalysts for green and continuous chemical manufacturing.

This approach not only leads to more sustainable chemical processes but also opens the door to achieving selectivities that are difficult to obtain with traditional chemical methods.

Q & A

Q. What are the standard methods for synthesizing and characterizing tetramethylammonium tribromide (TMABr3)?

TMABr3 is typically synthesized by reacting tetramethylammonium bromide with bromine in a controlled stoichiometric ratio. The reaction is carried out in anhydrous conditions using solvents like dichloromethane or acetonitrile. Characterization involves:

Q. What safety protocols are critical when handling TMABr3 in the lab?

TMABr3 is corrosive (R34: Causes burns) and reactive (R37: Irritating to respiratory system). Key precautions include:

- Use of nitrile gloves, goggles, and fume hoods during handling .

- Storage in airtight containers away from moisture and reducing agents to prevent decomposition .

- Emergency measures: For skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do solvent systems influence the selectivity of TMABr3 in bromination reactions?

TMABr3 exhibits solvent-dependent reactivity:

- In benzene with dibenzoyl peroxide, it selectively brominates benzylic C-H bonds (e.g., toluene → benzyl bromide) via a radical mechanism .

- In acetic acid , electrophilic aromatic substitution dominates, leading to nuclear bromination (e.g., phenol → para-bromophenol) due to protonation of the tribromide ion . Methodological Tip: Optimize solvent polarity and initiators (e.g., peroxides) to control reaction pathways .

Q. What mechanistic insights exist for TMABr3-mediated bromination?

Studies suggest TMABr3 acts as a "bromine reservoir," releasing Br in situ. Kinetic monitoring via thin-layer chromatography (TLC) and H NMR reveals:

- A two-step process: initial Br generation followed by substrate bromination .

- Steric effects from the tetramethylammonium cation enhance selectivity in crowded substrates . Experimental Design: Use stopped-flow UV-Vis spectroscopy to track Br release rates under varying temperatures .

Q. How does TMABr3 compare to other quaternary ammonium tribromides in synthetic efficiency?

Q. What emerging applications does TMABr3 have beyond traditional organic synthesis?

Recent exploratory studies highlight:

- Materials Science: Potential use in etching silicon wafers, analogous to tetramethylammonium hydroxide (TMAH), due to its controlled oxidative properties .

- Coordination Chemistry: As a bromide source for synthesizing metal complexes (e.g., CuBr intermediates) . Research Gap: The role of TMABr3 in nanoparticle synthesis or catalytic systems remains underexplored .

Methodological Notes

- Contradiction Alert: reports solvent-dependent selectivity, but earlier studies (pre-2000) lacked mechanistic clarity. Validate findings with kinetic isotope effects (KIE) or computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.